5-[3-(Dimethylamino)propylidene]-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-ol Oxalate; Amitriptyline EP Impurity F
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Overview
Description
10-Hydroxy Amitriptyline Oxalate is a metabolite of Amitriptyline, a tricyclic antidepressant. This compound is known for its role in the pharmacokinetics of Amitriptyline, contributing to its therapeutic effects and side effects. It is often studied in the context of drug metabolism and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Hydroxy Amitriptyline Oxalate typically involves the hydroxylation of Amitriptyline. This process can be carried out using various oxidizing agents under controlled conditions. For instance, the hydroxylation can be achieved using a combination of acetonitrile and a phosphate buffer as the mobile phase in a chromatographic setup .
Industrial Production Methods
Industrial production of 10-Hydroxy Amitriptyline Oxalate involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain the quality of the final product, which is essential for its use in pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
10-Hydroxy Amitriptyline Oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different metabolites.
Reduction: It can be reduced back to Amitriptyline under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups to form derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various hydroxylated and demethylated derivatives of Amitriptyline, which are studied for their pharmacological properties .
Scientific Research Applications
10-Hydroxy Amitriptyline Oxalate is widely used in scientific research, particularly in the fields of:
Mechanism of Action
The mechanism of action of 10-Hydroxy Amitriptyline Oxalate involves its interaction with neurotransmitter transporters. It inhibits the reuptake of norepinephrine and serotonin, increasing their concentration at synaptic clefts. This action is similar to that of Amitriptyline, contributing to its antidepressant effects .
Comparison with Similar Compounds
Similar Compounds
Nortriptyline: Another metabolite of Amitriptyline with similar pharmacological properties.
10-Hydroxy Nortriptyline: A hydroxylated derivative of Nortriptyline with distinct pharmacokinetic properties
Uniqueness
10-Hydroxy Amitriptyline Oxalate is unique due to its specific hydroxylation pattern, which influences its pharmacokinetics and pharmacodynamics. This compound provides valuable insights into the metabolism of tricyclic antidepressants and their therapeutic effects .
Properties
Molecular Formula |
C22H25NO5 |
---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
2-[3-(dimethylamino)propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-9-ol;oxalic acid |
InChI |
InChI=1S/C20H23NO.C2H2O4/c1-21(2)13-7-12-17-16-9-4-3-8-15(16)14-20(22)19-11-6-5-10-18(17)19;3-1(4)2(5)6/h3-6,8-12,20,22H,7,13-14H2,1-2H3;(H,3,4)(H,5,6) |
InChI Key |
QFIDJPMHGAQWEF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CC=C2CC(C3=CC=CC=C31)O.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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